N-Succinimidyl 3-Methoxy-4-nitrobenzoate

Description

Overview of N-Succinimidyl 3-Methoxy-4-nitrobenzoate: Nomenclature, Structure, and Molecular Properties

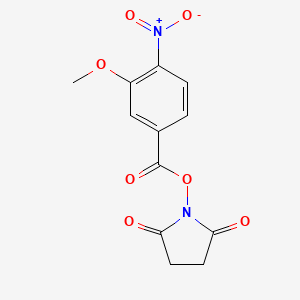

This compound, designated by the Chemical Abstracts Service number 2006277-78-5, belongs to the family of N-hydroxysuccinimide activated esters that have revolutionized bioconjugation chemistry. The compound's systematic name, (2,5-dioxopyrrolidin-1-yl) 3-methoxy-4-nitrobenzoate, accurately reflects its structural composition, which consists of a substituted benzoate moiety covalently linked to an N-hydroxysuccinimide group through an ester bond. This nomenclature system emphasizes the compound's dual nature, incorporating both the aromatic benzoic acid derivative and the cyclic imide functionality that confers its distinctive reactivity profile.

The molecular structure of this compound exhibits a molecular formula of C₁₂H₁₀N₂O₇, corresponding to a molecular weight of 294.22 grams per mole. The compound crystallizes as a white to off-white solid with a melting point ranging from 175 to 177 degrees Celsius, indicating substantial thermal stability under standard laboratory conditions. The structural architecture features a benzene ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position, creating an asymmetric substitution pattern that influences both the electronic properties and the steric accessibility of the ester carbonyl group.

Table 1: Fundamental Molecular Properties of this compound

The electronic structure of the compound reveals significant resonance stabilization within the aromatic ring system, where the methoxy group functions as an electron-donating substituent through resonance, while the nitro group serves as a powerful electron-withdrawing group through both resonance and inductive effects. This electronic dichotomy creates a unique dipolar character that enhances the electrophilicity of the ester carbonyl carbon, thereby facilitating nucleophilic attack by primary amines in bioconjugation reactions. The N-hydroxysuccinimide moiety acts as an excellent leaving group, with the nitrogen atom bearing a partial positive charge that stabilizes the tetrahedral intermediate formed during aminolysis reactions.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of activated ester chemistry, which traces its origins to the pioneering work of Anderson and colleagues in 1963. These researchers first demonstrated the utility of N-hydroxysuccinimide esters as effective coupling agents for forming amide bonds under mild conditions, revolutionizing peptide synthesis and bioconjugation methodologies. The concept of using N-hydroxysuccinimide as an activating group was further refined through subsequent investigations that explored the reactivity patterns and stability characteristics of various aromatic and aliphatic N-hydroxysuccinimide esters.

The specific compound this compound represents a more recent advancement in this field, developed to address the need for chromophoric labeling reagents that could provide both spectroscopic detectability and efficient coupling capabilities. The incorporation of the methoxy and nitro substituents was strategically designed to introduce a chromophoric system with absorption characteristics suitable for spectrophotometric detection while maintaining the reactivity profile necessary for efficient bioconjugation. This development coincided with the growing demand for analytical techniques requiring covalent modification of biomolecules with detectable labels.

The evolution of N-hydroxysuccinimide ester chemistry has been marked by continuous refinements in understanding the relationship between structural features and reactivity patterns. Early studies by Lapidot and colleagues in 1967 established fundamental principles governing the reaction of N-hydroxysuccinimide esters with amino acids, demonstrating the preferential formation of N-acylamino acid products. These foundational investigations provided the theoretical framework for developing more sophisticated activated esters, including those incorporating aromatic chromophores and specialized functional groups.

Significance in Contemporary Chemical Research

This compound has gained substantial prominence in contemporary chemical research due to its versatility as a bioconjugation reagent and its unique spectroscopic properties. The compound serves as a critical tool in protein modification studies, where it facilitates the covalent attachment of chromophoric labels to amino groups present in proteins, peptides, and other biomolecules. This capability has proven particularly valuable in developing fluorescent protein conjugates for biological imaging applications and in creating enzyme-linked immunosorbent assay systems for diagnostic purposes.

The compound's significance extends to its role in surface modification chemistry, where it enables the immobilization of biomolecules on solid supports through stable amide linkages. Research investigations have demonstrated its utility in constructing antibody-modified surfaces for selective capture and labeling of biological markers in immunoassays designed for detecting infectious diseases, cancer biomarkers, and nutrient deficiencies. The ability to form robust covalent bonds with primary amine groups while maintaining the biological activity of the attached biomolecules has made this compound indispensable in biosensor development and analytical chemistry applications.

Recent advances in bioconjugation methodology have highlighted the importance of this compound in creating sophisticated molecular architectures for drug delivery and therapeutic applications. The compound's reactivity profile allows for controlled modification of therapeutic proteins and peptides, enabling the development of bioconjugates with enhanced pharmacological properties. Additionally, its role in synthesizing proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) demonstrates its relevance in cutting-edge pharmaceutical research.

Table 2: Contemporary Research Applications of this compound

Scope and Objectives of the Review

This comprehensive review aims to provide an authoritative examination of this compound, focusing on its fundamental chemical properties, synthetic methodologies, and diverse applications in modern chemical research. The primary objective encompasses a detailed analysis of the compound's structural characteristics, including its electronic properties, conformational behavior, and reactivity patterns that govern its utility as a bioconjugation reagent. Through systematic evaluation of available literature and experimental data, this review seeks to establish a complete understanding of the factors influencing the compound's stability, reactivity, and selectivity in various chemical environments.

The scope of this review extends to encompass the synthetic approaches employed for preparing this compound, with particular emphasis on the coupling reaction between 3-methoxy-4-nitrobenzoic acid and N-hydroxysuccinimide using appropriate activating agents. The investigation includes detailed examination of reaction conditions, including solvent selection, temperature optimization, and purification strategies that ensure high yield and purity of the target compound. Additionally, the review addresses alternative synthetic routes and modifications that may enhance the efficiency or selectivity of the preparation process.

A significant portion of this review focuses on the mechanistic aspects of the compound's reactions with nucleophiles, particularly primary amines, which represent the most common substrates in bioconjugation applications. The analysis includes detailed consideration of the kinetic and thermodynamic factors governing these reactions, as well as the influence of pH, solvent composition, and temperature on reaction efficiency and selectivity. The review also addresses potential side reactions and strategies for minimizing unwanted reactivity with secondary nucleophiles such as hydroxyl and sulfhydryl groups.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O7/c1-20-9-6-7(2-3-8(9)14(18)19)12(17)21-13-10(15)4-5-11(13)16/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKONAQIRJOJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

In industrial settings, the production of N-Succinimidyl 3-Methoxy-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

This compound primarily undergoes nucleophilic substitution reactions. It reacts with amines to form amides and with alcohols to form esters. These reactions are facilitated by the presence of the succinimidyl ester group, which is a good leaving group.

Common Reagents and Conditions:

- Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

- Alcohols: Reacts with alcohols in the presence of a base to form esters.

- Solvents: Common solvents used include dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF).

- Amides: Formed from the reaction with amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry: Used as a reagent for the synthesis of various organic compounds, particularly in the formation of amides and esters.

- Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

- Medicine: Utilized in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.

- Industry: Applied in the production of specialty chemicals and in the formulation of advanced materials.

Comparison with Similar Compounds

- N-Succinimidyl 4-Nitrobenzoate: Similar structure but lacks the methoxy group.

- N-Succinimidyl 3-Methoxybenzoate: Similar structure but lacks the nitro group.

Uniqueness:

this compound is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination enhances its reactivity and makes it a versatile reagent for various synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 3-Methoxy-4-nitrobenzoate primarily undergoes nucleophilic substitution reactions. It reacts with amines to form amides and with alcohols to form esters. These reactions are facilitated by the presence of the succinimidyl ester group, which is a good leaving group .

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Solvents: Common solvents used include dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF).

Major Products

Amides: Formed from the reaction with amines.

Scientific Research Applications

Reaction Conditions

The reactivity of NSMN is influenced by environmental factors such as pH, temperature, and the concentration of target molecules. Typically, it reacts under conditions that favor nucleophilic substitution, forming amides with amines and esters with alcohols.

Organic Chemistry

NSMN is extensively utilized for synthesizing various organic compounds. Its ability to form stable esters and amides makes it a valuable reagent in chemical synthesis.

Biochemistry

In biochemical research, NSMN is employed to modify biomolecules like proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems.

Drug Development

The compound plays a significant role in developing drug delivery systems. By modifying drugs to enhance their solubility or bioavailability, NSMN contributes to creating more effective therapeutic agents.

Imaging Agents

NSMN has been explored as a component in the synthesis of imaging agents for positron emission tomography (PET). Its ability to label biomolecules allows for tracking and visualization in biological studies, particularly in cancer research.

Industrial Applications

In industry, NSMN is used in producing specialty chemicals and formulating advanced materials. Its versatility makes it suitable for various applications across different sectors.

Case Study 1: Protein Modification

In a study investigating protein interactions, NSMN was used to modify specific amino acids within proteins. The modifications allowed researchers to analyze changes in protein stability and function under various conditions, revealing critical insights into enzymatic activity.

Case Study 2: Drug Delivery Systems

Research demonstrated that incorporating NSMN into drug formulations improved the delivery efficiency of chemotherapeutic agents. The modified drugs showed enhanced solubility and targeted delivery to tumor cells, significantly increasing therapeutic efficacy while reducing side effects.

Case Study 3: Imaging Applications

A study focused on developing novel imaging agents using NSMN for PET scans showed promising results in tumor detection. The agents exhibited high specificity for cancer cells, allowing for better imaging contrast and improved diagnosis accuracy.

Mechanism of Action

The mechanism of action of N-Succinimidyl 3-Methoxy-4-nitrobenzoate involves the activation of carboxylic acid groups through the formation of a reactive ester intermediate. This intermediate can then react with nucleophiles such as amines or alcohols to form amides or esters, respectively. The succinimidyl group acts as a good leaving group, facilitating the nucleophilic substitution reaction .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-Succinimidyl 3-Methoxy-4-Nitrobenzoate and analogous compounds:

In Vivo Performance and Stability

Comparative biodistribution data highlights critical differences:

- Dehalogenation Resistance: ATE-labeled antibodies exhibit <0.1% thyroid uptake (vs. 5–10% for Iodogen), indicating superior in vivo stability . SGMIB’s guanidinomethyl group promotes residualization, increasing tumor retention by 12-fold compared to non-residualizing agents .

- Tumor Localization :

Biological Activity

N-Succinimidyl 3-Methoxy-4-nitrobenzoate (NSMN) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of this compound

- Molecular Formula : C₁₂H₁₀N₂O₇

- Molecular Weight : 294.22 g/mol

- CAS Number : 2006277-78-5

NSMN is primarily recognized for its role as an acylating agent, reacting with amines and phenolic compounds to form amides and esters, respectively. This reactivity underpins its utility in biochemical applications.

Target Interactions

NSMN interacts specifically with amino compounds or phenolic groups, facilitating the formation of acylated products through nucleophilic substitution reactions. The succinimidyl group serves as an effective leaving group, enhancing the compound's reactivity under appropriate conditions.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : Modifies proteins involved in signaling pathways, potentially altering gene expression and metabolic processes.

- Enzyme Activity : By acylating specific enzymes, NSMN can inhibit or activate their functions, leading to significant changes in cellular metabolism and signaling pathways.

Stability and Dosage Effects

NSMN exhibits stability under standard storage conditions but may degrade over time or under extreme conditions. In animal models, dosage plays a critical role; lower doses may yield minimal effects while higher doses can lead to significant alterations in cellular function, including potential toxicity.

Metabolic Pathways

This compound participates in various metabolic pathways by modifying enzyme activity, thus influencing the flow of metabolites. Its interactions can lead to changes in metabolite levels and overall cellular metabolism.

Synthesis in Chemistry

NSMN is widely used as a reagent for synthesizing organic compounds:

- Amides and Esters : It facilitates the formation of these compounds from amines and alcohols, respectively.

- Bioconjugation : Employed in modifying biomolecules such as proteins and peptides to study their structure and function.

Medical Applications

In medicine, NSMN has potential applications in:

- Drug Delivery Systems : Its ability to modify biomolecules makes it useful for developing targeted drug delivery systems.

- Pharmaceutical Intermediates : Utilized in synthesizing intermediates for various pharmaceuticals .

Case Studies and Research Findings

Research has demonstrated NSMN's efficacy in various experimental settings:

- Protein Modification : A study highlighted its use in modifying proteins to enhance their stability and activity, which is crucial for therapeutic applications.

- Anticancer Activity : NSMN has shown promise in inhibiting cancer cell proliferation by modifying specific signaling pathways involved in tumor growth .

Summary Table of Biological Activities

| Activity Type | Description | Research Findings |

|---|---|---|

| Enzyme Modification | Alters enzyme activity through acylation | Influences metabolic pathways in cellular models |

| Cell Signaling | Modifies proteins affecting gene expression | Alters signaling pathways linked to cancer progression |

| Drug Delivery | Enhances targeting of therapeutic agents | Used in developing more effective drug delivery systems |

| Anticancer Potential | Inhibits proliferation of cancer cells | Demonstrated efficacy against various cancer cell lines |

Q & A

Q. Basic

- NMR spectroscopy : Confirm esterification via disappearance of the carboxylic acid proton (~12 ppm in H-NMR) and appearance of the succinimidyl carbonyl signal (~170–175 ppm in C-NMR) .

- Mass spectrometry : ESI-MS or HRMS should match the molecular ion peak ([M+H] for CHNO, expected m/z ≈ 294.05).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% ideal) .

Q. Advanced

- Stability studies : Monitor degradation under storage conditions (e.g., -20°C vs. 4°C) using accelerated stability testing (40°C/75% RH for 2 weeks) to identify optimal storage .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, critical for reproducibility in bioconjugation .

What are the primary applications of this compound in bioconjugation, and how does its reactivity compare to related esters?

Basic

This compound is a heterobifunctional crosslinker. The succinimidyl ester reacts with primary amines (e.g., lysine residues in proteins), while the nitro group can be reduced to an amine for further functionalization. Applications include:

Q. Advanced

- Reactivity tuning : The electron-withdrawing nitro and methoxy groups enhance electrophilicity of the ester compared to N-succinimidyl 4-fluorobenzoate, accelerating amine coupling but increasing hydrolysis sensitivity. Adjust pH (8.0–9.0) to balance reactivity and stability .

- Competitive assays : Compare conjugation efficiency with NHS-activated esters of varying substituents (e.g., 3-iodo vs. 4-nitro analogs) to map steric and electronic effects .

How can researchers mitigate challenges in handling this compound due to its moisture sensitivity?

Q. Basic

- Storage : Aliquot and store under argon at -20°C in desiccated vials.

- Inert atmosphere : Perform all reactions in gloveboxes or under nitrogen flow to prevent hydrolysis .

Q. Advanced

- Lyophilization : Pre-lyophilize solvents (e.g., acetonitrile) to ≤10 ppm water content.

- Real-time monitoring : Use FTIR to track ester hydrolysis (appearance of ~1730 cm carbonyl peak) during reactions .

What analytical methods are recommended for detecting byproducts or degradation in synthesized batches?

Q. Advanced

- LC-MS/MS : Identify hydrolyzed products (e.g., 3-Methoxy-4-nitrobenzoic acid) and quantify impurity levels.

- TGA/DSC : Assess thermal stability and decomposition pathways under controlled conditions .

- Kinetic studies : Use stopped-flow spectroscopy to measure hydrolysis rates in aqueous buffers (pH 5.0–9.0) .

How can researchers troubleshoot low conjugation efficiency when using this compound?

Q. Advanced

- Competitive inhibition : Test for amine-containing buffers (e.g., Tris) that may consume the NHS ester. Switch to HEPES or carbonate buffers .

- Steric hindrance : Use spacer arms (e.g., PEG linkers) to improve accessibility to target amines .

- Quantitative NMR : Measure unreacted ester post-conjugation to calculate coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.